molecular formula C24H28ClN3O5 B12291842 (S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride

(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride

Cat. No.: B12291842
M. Wt: 473.9 g/mol
InChI Key: PVWTUYCOSFLTQR-UHFFFAOYSA-N
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Description

The compound “(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride” is a chiral organic molecule featuring a benzyl carbamate group, a 4-methylcoumarin-derived moiety, and a hydrochloride salt. Its structural complexity arises from the integration of multiple functional groups:

  • Benzyl carbamate: A protective group for amines, enhancing solubility and stability.
  • Hydrochloride salt: Improves crystallinity and bioavailability.

Structural elucidation of such compounds typically employs X-ray crystallography (via programs like SHELX ) and spectroscopic methods (NMR, UV-Vis) . For instance, the stereochemistry of the (S)-configuration and the coumarin-amide linkage would require high-resolution crystallographic analysis using SHELXL , while NMR data (e.g., $ ^1H $, $ ^{13}C $) would confirm proton environments and carbon frameworks .

Properties

IUPAC Name

benzyl N-[5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWTUYCOSFLTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyl group, an amino group, and a chromen derivative. Its molecular formula is C19H24N4O4HClC_{19}H_{24}N_{4}O_{4}\cdot HCl, with a molecular weight of approximately 396.88 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

The biological activity of (S)-Benzyl carbamate derivatives often involves inhibition of key enzymes or interference with cellular processes. For instance:

  • Enzyme Inhibition : Compounds similar to (S)-Benzyl carbamate have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission regulation . The selectivity towards these enzymes can vary based on structural modifications.
  • Antimicrobial Activity : The compound's structural components may contribute to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways in pathogens. For example, benzyl carbamates have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa by inhibiting biofilm formation and bacterial adhesion .

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8
Pseudomonas aeruginosa12.25
Mycobacterium tuberculosis10

These results indicate that (S)-Benzyl carbamate derivatives exhibit promising antimicrobial properties, particularly against Gram-positive bacteria.

Enzyme Inhibition Studies

Inhibition studies have shown varying degrees of potency against AChE and BChE:

Compound IC50 (µM) AChEIC50 (µM) BChESelectivity Index
Compound from study32.015.515.8
Rivastigmine56.138.401.46

The data indicates that certain derivatives of the compound possess a higher selective inhibitory action against BChE compared to AChE, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • In Vivo Efficacy : A study demonstrated that a benzyl carbamate derivative significantly reduced bacterial load in infected mice models when administered orally, showcasing its potential as an effective treatment for bacterial infections .
  • Biofilm Disruption : Research indicated that compounds similar to (S)-Benzyl carbamate could inhibit biofilm formation by disrupting quorum sensing pathways in bacteria, which is crucial for their virulence and resistance to antibiotics .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity : Research indicates that compounds with similar structural motifs to (S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride exhibit significant anticancer properties. The incorporation of the 4-methylcoumarin moiety has been linked to enhanced cytotoxicity against various cancer cell lines, making this compound a potential candidate for further development as an anticancer agent .
  • Sirtuin Modulation : Sirtuins are a family of proteins linked to cellular regulation and longevity. Recent studies have shown that small molecules interacting with sirtuins can influence their activity, potentially leading to therapeutic benefits in age-related diseases and metabolic disorders. The structure of (S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride suggests it may serve as a scaffold for designing sirtuin modulators .
  • Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial activity. The presence of the amino and carbamate functional groups could enhance interaction with microbial targets, warranting further exploration in drug development against resistant strains .

Mechanistic Insights

Understanding the mechanism of action for (S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride is crucial for its application in therapeutic contexts. Studies focusing on its binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways, can provide insights into its effectiveness and potential side effects.

Case Studies

  • In Vitro Studies : A study conducted on a series of coumarin derivatives, including compounds similar to (S)-Benzyl (5-amino...) demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Animal Models : In vivo studies using animal models have shown promising results with compounds that share structural similarities with (S)-Benzyl (5-amino...). These studies reported reduced tumor growth rates and improved survival rates in treated groups compared to controls, indicating potential for clinical translation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Benzyl Carbamate Derivatives
  • Example: The corrected compound “(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium” (from ) shares the benzyl carbamate group but differs in the sulfoxonium moiety and tert-butoxycarbonyl protection. This highlights the importance of substituents on solubility and reactivity.
(b) Coumarin-Based Compounds
  • Example: Zygocaperoside (isolated from Z. fabago roots, ) contains a coumarin-like structure but lacks the carbamate and aminohexyl chain. Its $ ^1H $-NMR data (δ 6.2–7.8 ppm for aromatic protons) would differ significantly from the target compound due to the absence of the benzyl group.
(c) Pharmaceutical Salts
  • Hydrochloride salts are common in drug design. Compared to free bases, they often exhibit enhanced crystallinity (as seen in SHELX-refined structures ) and modified pharmacokinetics.

Spectroscopic and Crystallographic Comparisons

Table 1: Key Spectral Data for Structural Differentiation
Compound $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) Crystallographic Parameters (Å)
Target Compound ~6.8–7.4 (aromatic), ~4.5 (NH) ~165–170 (carbamate C=O) Refined via SHELXL
Zygocaperoside ( ) 6.2–7.8 (coumarin protons) 160–175 (ester C=O) Not reported
Corrected Compound ( ) ~5.1 (benzyl CH$_2$), ~2.1 (tert-butyl) ~155 (sulfoxonium S=O) Requires ORTEP-III visualization
Key Findings:
  • The target compound’s coumarin NH proton (~4.5 ppm) distinguishes it from Zygocaperoside’s ester protons.
  • Crystallographic refinement via SHELXL ensures precise bond-length measurements (e.g., C=O at ~1.21 Å ), critical for confirming stereochemistry.

Functional and Bioactive Differences

  • Solubility : The hydrochloride salt enhances aqueous solubility compared to neutral analogs.
  • Fluorescence: The 4-methylcoumarin moiety may confer UV absorbance/emission properties, unlike non-coumarin derivatives.
  • Stability : Benzyl carbamates are less prone to hydrolysis than tert-butoxycarbonyl groups (as in ).

Methodological Considerations

  • Structural Analysis : SHELX and ORTEP-III are industry standards for crystallographic refinement and visualization.
  • Spectral Databases : References like Tables of Spectral Data for Structure Determination provide benchmarks for NMR/UV comparisons.
  • Nomenclature Accuracy: Errors in chemical naming (e.g., hexylide vs. pentylide in ) underscore the need for rigorous validation.

Preparation Methods

Microwave-Assisted Synthesis

Recent efforts explore microwave irradiation to reduce reaction times. A 2017 study achieved a 78% yield for the AMC-lysine coupling step using POCl3 under microwave conditions (100°C, 20 min).

Solvent-Free Approaches

Grinding the lysine derivative with AMC and POCl3 in a ball mill for 2 h provided a 65% yield, avoiding solvent use.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (%)
Traditional POCl3 0°C → RT, 2.5 h 83 >95
Microwave-Assisted 100°C, 20 min 78 >98
Solvent-Free Ball milling, 2 h 65 >90

Data compiled from.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at the ε-amino group of lysine are mitigated using bulky protecting groups (e.g., Boc).
  • Solubility Issues : Polar aprotic solvents like DMF improve solubility during carbamate formation.
  • Scale-Up : Pilot-scale reactions (≥100 g) require slow addition of POCl3 to prevent exothermic side reactions.

Industrial Applications and Patents

While no direct patents cover this compound, related derivatives are protected under US9376437B2 for kinase inhibition. Industrial-scale synthesis typically employs continuous flow reactors to enhance reproducibility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Benzyl (5-amino-6-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-6-oxohexyl)carbamate hydrochloride, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Begin with the coupling of 4-methyl-2-oxo-2H-chromen-7-amine to a hexyl backbone via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt). Monitor reaction progress via TLC or HPLC .
  • Step 2 : Introduce the (S)-benzyl carbamate group via a benzyl chloroformate reaction under basic conditions (e.g., NaHCO₃), ensuring enantiomeric purity by chiral HPLC .
  • Purity Optimization : Use recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column. Validate purity (>98%) via NMR (¹H/¹³C) and LC-MS .

Q. How should researchers characterize the stability of this compound under laboratory storage conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under varying conditions:
  • Thermal : Store at 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products.
  • Light Exposure : Use ICH Q1B guidelines with UV/visible light (320–400 nm) for photostability testing .
  • Storage Recommendations : Keep in airtight, light-resistant containers under nitrogen at –20°C. Avoid moisture due to the hydrochloride salt’s hygroscopicity .

Q. What in vitro biological assays are suitable for initial evaluation of this compound’s activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (ELISA).
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293, HepG2). Reference marine-derived coumarin analogs for activity benchmarks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer :

  • Modification Strategy :
  • Core Scaffold : Replace the 4-methylcoumarin moiety with other heterocycles (e.g., quinolinone) to assess binding affinity .
  • Side Chain : Vary the hexyl linker length or substitute the benzyl group with bulkier aryl groups to evaluate steric effects.
  • Assay Integration : Test derivatives in parallel using high-throughput screening (HTS) and molecular docking (e.g., AutoDock Vina) to correlate activity with structural features .

Q. What advanced analytical techniques resolve contradictions in solubility and aggregation behavior observed in biological assays?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Quantify particle size distribution in aqueous buffers (e.g., PBS) to detect aggregation.
  • Solubility Enhancement : Use co-solvents (DMSO/PEG 400) or formulate as a cyclodextrin inclusion complex. Validate via phase-solubility studies .
  • Orthogonal Validation : Cross-check bioactivity results using surface plasmon resonance (SPR) to rule out false positives from aggregates .

Q. How can researchers address discrepancies in reported IC₅₀ values across different cell lines?

  • Methodological Answer :

  • Controlled Variables :
  • Cell Culture Conditions : Standardize serum concentration (e.g., 10% FBS), passage number, and seeding density.
  • Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and normalize to cell viability metrics (e.g., ATP assays) .

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